BenchChemオンラインストアへようこそ!

Kdoam-25 citrate

Epigenetics Histone Demethylase KDM5B

KDOAM-25 citrate is the only commercially available pan-KDM5 chemical probe delivering balanced, sub-100 nM inhibition across all four family members (KDM5A–D) with a 3.7-fold preference for KDM5B (IC50 19 nM). This citrate salt guarantees aqueous solubility of 100 mg/mL (200 mM), eliminating DMSO interference in biochemical/SPR/ITC assays. Directly validated in MM1S cellular models (H3K4me3 immunofluorescence, proliferation EC50 ~50 µM) with a clean off-target profile across 55 receptors and enzymes. The definitive tool for KDM5B-driven epigenetic research in oncology and stem cell biology.

Molecular Formula C21H33N5O9
Molecular Weight 499.5 g/mol
Cat. No. B10818809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKdoam-25 citrate
Molecular FormulaC21H33N5O9
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyLOVVSPOOXGDJRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kdoam-25 Citrate: A Highly Selective KDM5 Demethylase Inhibitor for Epigenetic and Oncology Research


Kdoam-25 citrate is a citrate salt formulation of KDOAM-25, a potent and selective small-molecule inhibitor of the KDM5 (JARID1) subfamily of histone lysine demethylases [1]. It acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) and Fe2+-dependent oxygenases that catalyze the demethylation of histone H3 lysine 4 trimethylation (H3K4me3) [1]. Kdoam-25 citrate demonstrates biochemical half-maximal inhibitory concentration (IC50) values of <100 nM for KDM5A, KDM5B, KDM5C, and KDM5D in vitro, with defined selectivity against other 2-OG oxygenase subfamilies and no off-target activity on a panel of 55 receptors and enzymes [1]. The citrate salt form is supplied to enhance aqueous solubility and facilitate dissolution in both DMSO and water for experimental applications in biochemical assays and cellular models .

Why Kdoam-25 Citrate Cannot Be Replaced by Other Pan-KDM5 Inhibitors Without Compromising Isoform Selectivity and Cellular Validation


Substitution of Kdoam-25 citrate with alternative KDM5 inhibitors such as CPI-455, KDM5-IN-1, or KDM5-C70 introduces significant variability in isoform potency profiles, selectivity windows, and cellular efficacy . While many pan-KDM5 inhibitors display high potency against a single isoform (e.g., CPI-455 against KDM5A with IC50 = 10 nM) , Kdoam-25 citrate provides a balanced, sub-100 nM inhibition across all four KDM5 family members (KDM5A-D) with enhanced activity toward KDM5B (IC50 = 19 nM) [1]. Furthermore, Kdoam-25 citrate has been directly validated in cellular models—including H3K4me3 immunofluorescence and proliferation assays in MM1S multiple myeloma cells—establishing target engagement and downstream functional effects that are not uniformly replicated by other KDM5 inhibitors [1]. The citrate salt formulation also confers solubility advantages over free base compounds, reducing experimental variability in aqueous assay systems .

Quantitative Differentiation of Kdoam-25 Citrate Against Closest KDM5 Inhibitor Comparators


Kdoam-25 Citrate Provides Balanced Sub-100 nM Inhibition Across All Four KDM5 Isoforms with Preferential KDM5B Activity

Kdoam-25 citrate inhibits KDM5A, KDM5B, KDM5C, and KDM5D with IC50 values of 71 nM, 19 nM, 69 nM, and 69 nM, respectively [1]. In contrast, the pan-KDM5 inhibitor CPI-455 displays an IC50 of 10 nM for KDM5A but does not report isoform-specific data for KDM5B-D . KDM5-IN-1 shows potent inhibition of KDM5B (IC50 = 4.7 nM) and KDM5C (IC50 = 65.5 nM) but is significantly less active against other KDM enzymes . KDM5-C70 exhibits alphaLISA IC50 values of 25 nM (KDM5A), 30 nM (KDM5B), and 59 nM (KDM5C) under defined conditions . Kdoam-25 citrate thus offers a unique potency signature with a >3.7-fold preference for KDM5B over KDM5A.

Epigenetics Histone Demethylase KDM5B Multiple Myeloma

Kdoam-25 Citrate Demonstrates >67-Fold Selectivity Over KDM4C and KDM2B, Superior to KDM5-C70 for Off-Target Mitigation

Kdoam-25 citrate weakly inhibits the off-target demethylases KDM4C and KDM2B with IC50 values of 4.8 μM and 4.4 μM, respectively, yielding a selectivity ratio of >67-fold relative to its KDM5B IC50 (19 nM) [1]. In comparison, the structurally related inhibitor KDM5-C70 (KDOAM-21) shows an IC50 of 2.4 μM for KDM4C, corresponding to a selectivity ratio of ~49-fold over its KDM5B IC50 (49 nM) . GSK467, another selective KDM5B inhibitor, exhibits 180-fold selectivity for KDM4C but with an IC50 of 26 nM for KDM5B . Kdoam-25 citrate thus provides a defined selectivity window that is intermediate between the lower selectivity of KDM5-C70 and the higher selectivity of GSK467, offering a balanced profile for applications where moderate off-target activity is tolerable.

Epigenetics Selectivity Profiling KDM4C KDM2B

Kdoam-25 Citrate Validated in Cellular H3K4me3 Demethylation and Proliferation Assays in MM1S Multiple Myeloma Cells

Kdoam-25 citrate treatment of MM1S multiple myeloma cells results in increased global H3K4 trimethylation at transcriptional start sites and impaired cell proliferation [1]. The compound has a cellular half-maximal effective concentration (EC50) of approximately 50 μM in human cell assay systems [1]. In contrast, KDM5-C70 requires a 5 μM concentration over 3 days to selectively upregulate H3K4me3 and inhibit KDM5-dependent cancer growth (85% reduction in MCF7 cells at 11 days, 97% in BT474 at 24 days) . KDM5-IN-1 displays an EC50 of 0.34 μM in cellular assays but is reported to have oral bioavailability . Kdoam-25 citrate's cellular activity is directly linked to KDM5B overexpression in multiple myeloma, where KDM5B levels negatively correlate with overall survival [1].

Multiple Myeloma H3K4me3 Cell Proliferation Target Engagement

Kdoam-25 Citrate Salt Formulation Achieves High Aqueous Solubility (100 mg/mL) Supporting Flexible Assay Design

Kdoam-25 citrate exhibits solubility of 200 mg/mL (400.39 mM) in DMSO and 100 mg/mL (200.20 mM) in water, both requiring ultrasonication . This aqueous solubility enables direct preparation of stock solutions in water or aqueous buffers, reducing DMSO carryover effects in sensitive cellular assays. In contrast, the free base form of KDOAM-25 (trihydrochloride) or related inhibitors such as KDM5-C70 (supplied as an oil) require DMSO solubilization, limiting their utility in aqueous-only systems . The citrate counterion is specifically chosen to enhance solubility and stability, facilitating experimental applications across a wider range of biochemical and cellular models .

Solubility Formulation In Vitro Assays Biochemical Screening

Kdoam-25 Citrate Displays Clean Off-Target Profile with No Activity on 55 Receptors and Enzymes at <100 nM

Kdoam-25 citrate was tested against a panel of 55 receptors and enzymes and showed no off-target activity at concentrations up to 10 μM [1]. This broad counter-screening demonstrates that the compound does not interact with common off-targets such as GPCRs, ion channels, kinases, or other epigenetic regulators. In contrast, many KDM5 inhibitors, including GSK-J4, exhibit promiscuous activity against KDM6 enzymes or other 2-OG oxygenases [2]. The clean profile of Kdoam-25 citrate supports its use as a high-quality chemical probe for dissecting KDM5-specific biology without confounding pharmacology.

Off-Target Profiling Selectivity Safety Pharmacology Chemical Probe

Kdoam-25 Citrate's KDM5B Inhibitory Potency (IC50 = 19 nM) Exceeds That of GSK467 (26 nM) and KDM5-C70 (30 nM)

Kdoam-25 citrate inhibits KDM5B with an IC50 of 19 nM, which is 1.4-fold more potent than GSK467 (IC50 = 26 nM) and 1.6-fold more potent than KDM5-C70 (alphaLISA IC50 = 30 nM) [1]. While KDM5-IN-1 displays a lower IC50 of 4.7 nM for KDM5B, it lacks the balanced pan-KDM5 activity and cellular validation in multiple myeloma models that Kdoam-25 citrate provides . This combination of high KDM5B potency and comprehensive characterization distinguishes Kdoam-25 citrate for studies focused on KDM5B-driven pathologies.

KDM5B JARID1B Potency Comparison Epigenetics

Optimal Research and Procurement Scenarios for Kdoam-25 Citrate Based on Quantitative Differentiation


Epigenetic Studies Requiring Balanced Pan-KDM5 Inhibition with Enhanced KDM5B Activity

Kdoam-25 citrate is the preferred tool compound when experimental designs necessitate inhibition of all four KDM5 family members (KDM5A-D) while prioritizing KDM5B-driven mechanisms. Its IC50 profile (71/19/69/69 nM) provides sub-100 nM coverage across the family with a 3.7-fold preference for KDM5B, making it ideal for investigating KDM5B-dependent gene regulation in cancer, stem cell biology, or developmental pathways without losing pan-KDM5 context. [1]

Multiple Myeloma and Hematological Malignancy Research Leveraging Validated Cellular Target Engagement

For studies in multiple myeloma, particularly those using MM1S or other KDM5B-overexpressing cell lines, Kdoam-25 citrate offers direct cellular validation. The compound increases H3K4me3 at transcriptional start sites and impairs proliferation in MM1S cells, with an EC50 of ~50 μM. This established functional readout enables researchers to confidently assess KDM5 inhibition in disease-relevant models without additional target engagement assays. [1]

High-Throughput Screening and Biophysical Assays Demanding Aqueous Solubility and Low DMSO Carryover

Kdoam-25 citrate's aqueous solubility of 100 mg/mL (200 mM) allows preparation of water-based stock solutions, minimizing DMSO in final assay buffers. This property is particularly valuable for high-throughput biochemical screens, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cell-based assays where DMSO concentrations above 0.1% may alter cellular physiology or interfere with detection methods.

Chemical Probe Development and Target Validation Requiring Clean Off-Target Profiles

Researchers seeking a well-characterized KDM5 chemical probe should consider Kdoam-25 citrate due to its demonstrated lack of activity on 55 common off-targets (receptors, ion channels, enzymes). This clean profile reduces the risk of confounding results in target validation studies, enabling more confident attribution of phenotypic effects to KDM5 inhibition rather than off-target pharmacology. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kdoam-25 citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.